molecular formula C17H23N3O3 B11320045 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide

Cat. No.: B11320045
M. Wt: 317.4 g/mol
InChI Key: XUUMQANXWRSTCH-UHFFFAOYSA-N
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Description

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a dioxino ring fused to a benzimidazole core, and an isobutylacetamide side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Dioxino Ring: The dioxino ring can be synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic or basic conditions.

    Benzimidazole Core Formation: The benzimidazole core is formed by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Coupling of the Dioxino Ring and Benzimidazole Core: The dioxino ring and benzimidazole core are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

    Introduction of the Isobutylacetamide Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole: A structurally similar compound with a dioxino ring fused to a benzimidazole core.

    2-(2-imino-6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide: Another related compound with similar structural features.

Uniqueness

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-isobut

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C17H23N3O3/c1-4-16-19-12-7-14-15(23-6-5-22-14)8-13(12)20(16)10-17(21)18-9-11(2)3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,21)

InChI Key

XUUMQANXWRSTCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NCC(C)C)OCCO3

Origin of Product

United States

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